![molecular formula C28H31N3O4S B026864 Tolafentrine CAS No. 139308-65-9](/img/structure/B26864.png)
Tolafentrine
説明
Tolafentrine is a phosphodiesterase 3/4 (PDE3/4) inhibitor . It has been shown to significantly decrease asymmetrical dimethylarginine-induced apoptosis via a cAMP/PKA-dependent pathway by induction of dimethylarginine dimethylaminohydrolase 2 (DDAH2) .
Synthesis Analysis
Researchers at the Leiden/Amsterdam Center for Drug Research have reported the synthesis of a series of potent dual PDE3/4 inhibitors, which includes tolafentrine .
Molecular Structure Analysis
Tolafentrine has a molecular formula of C28H31N3O4S and a molecular weight of 505.6 g/mol . Its IUPAC name is N - [4- [ (4 aS ,10 bR )-8,9-dimethoxy-2-methyl-3,4,4 a ,10 b -tetrahydro-1 H -benzo [c] [1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide .
Chemical Reactions Analysis
Inhaled tolafentrine has been shown to reverse pulmonary vascular remodeling via inhibition of smooth muscle cell migration .
Physical And Chemical Properties Analysis
Tolafentrine has a molecular formula of C28H31N3O4S and a molecular weight of 505.6 g/mol . Its IUPAC name is N - [4- [ (4 aS ,10 bR )-8,9-dimethoxy-2-methyl-3,4,4 a ,10 b -tetrahydro-1 H -benzo [c] [1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide .
科学的研究の応用
- Background : PAH is a severe vascular disorder characterized by elevated pulmonary artery pressure and right heart failure .
- Tolafentrine’s Role : Inhaled tolafentrine has been studied in a rat model of monocrotaline-induced PAH. It effectively reverses pulmonary vascular remodeling by inhibiting smooth muscle cell migration. Chronic inhalation of tolafentrine reduces hemodynamic abnormalities, right heart hypertrophy, and structural lung vascular changes .
- Mechanism : Tolafentrine is a combined phosphodiesterase 3/4 (PDE3/4) inhibitor. It dilates pulmonary arteries and reduces extracellular matrix remodeling .
- Effect on Gene Expression : Tolafentrine significantly reduces the upregulation of genes involved in extracellular matrix regulation and cell adhesion. These include matrix metalloproteases (MMPs), Icam, Itgax, Plat, and serpinb2 .
- In Vitro Studies : Tolafentrine blocks the enhanced migratory response of pulmonary artery smooth muscle cells (PASMC) in vitro. This inhibition may contribute to its anti-remodeling effects .
Pulmonary Arterial Hypertension (PAH) Treatment
Extracellular Matrix Regulation and Adhesion Genes
Smooth Muscle Cell Migration Inhibition
Other Potential Applications
作用機序
Target of Action
Tolafentrine is primarily a phosphodiesterase 3/4 (PDE3/4) inhibitor . PDE3/4 are enzymes that play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in cellular signaling .
Mode of Action
Tolafentrine interacts with its targets, PDE3/4, by inhibiting their activity. This inhibition leads to an increase in the levels of cAMP and cGMP within the cell . The elevated cAMP levels can then activate protein kinase A (PKA), which in turn can induce the expression of dimethylarginine dimethylaminohydrolase 2 (DDAH2), a key enzyme involved in nitric oxide (NO) production .
Biochemical Pathways
The primary biochemical pathway affected by tolafentrine involves the cAMP/PKA-dependent pathway. By inhibiting PDE3/4, tolafentrine increases cAMP levels, leading to the activation of PKA. Activated PKA then induces the expression of DDAH2, which plays a crucial role in the regulation of NO production . NO is a potent vasodilator and has several other functions, including modulation of cell proliferation and apoptosis .
Pharmacokinetics
For instance, in a study, tolafentrine was administered via inhalation, which can enhance local drug concentrations and minimize systemic side effects .
Result of Action
The action of tolafentrine results in significant cellular and molecular effects. Specifically, treatment of endothelial cells with tolafentrine significantly decreased asymmetrical dimethylarginine-induced apoptosis via the cAMP/PKA-dependent pathway by induction of DDAH2 . This suggests that tolafentrine may have protective effects on endothelial cells. Moreover, in a rat model of pulmonary arterial hypertension, chronic nebulization of tolafentrine significantly attenuated hemodynamic abnormalities, vascular remodeling, and right heart hypertrophy .
Action Environment
The environment in which tolafentrine acts can influence its efficacy and stability. For instance, in the context of pulmonary arterial hypertension, the inhalation of tolafentrine was found to reverse about 60% of all hemodynamic abnormalities, right heart hypertrophy, and structural lung vascular changes . This suggests that the route of administration and the local environment in the lungs may play a crucial role in the drug’s action.
将来の方向性
There is a growing interest in developing new PDE inhibitors with an improved safety profile. In particular, the research is focused on the development of drugs capable of interacting simultaneously with different PDEs, or to be administered by inhalation . Tolafentrine is one of the molecules that have reached clinical development .
特性
IUPAC Name |
N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S/c1-18-5-11-21(12-6-18)36(32,33)30-20-9-7-19(8-10-20)28-23-16-27(35-4)26(34-3)15-22(23)24-17-31(2)14-13-25(24)29-28/h5-12,15-16,24-25,30H,13-14,17H2,1-4H3/t24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZJIAUYFDQQKJ-DQEYMECFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=N[C@H]4CCN(C[C@H]4C5=CC(=C(C=C53)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161006 | |
Record name | Tolafentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolafentrine | |
CAS RN |
139308-65-9 | |
Record name | Tolafentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLAFENTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11U7K6T56X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。